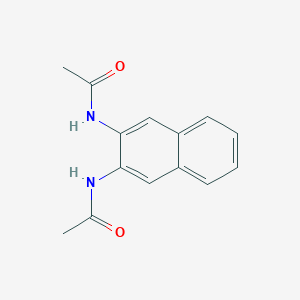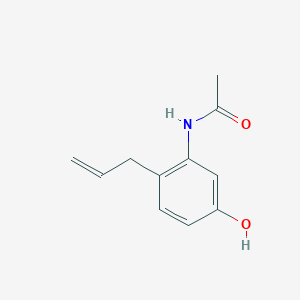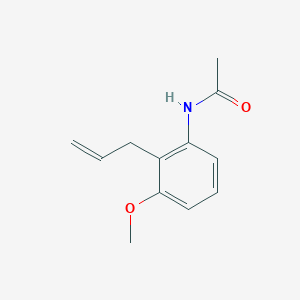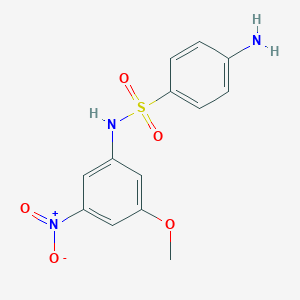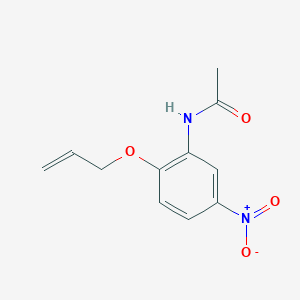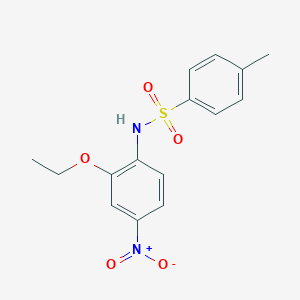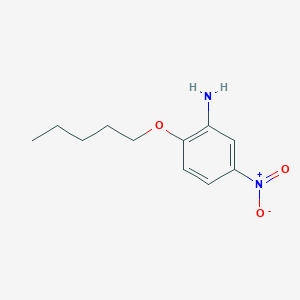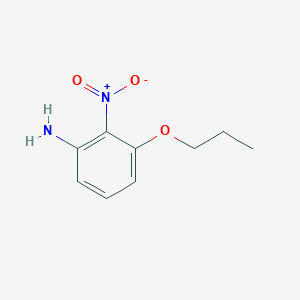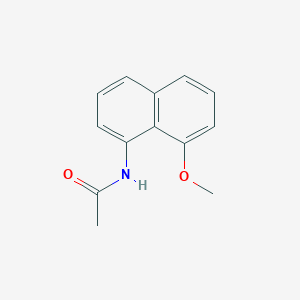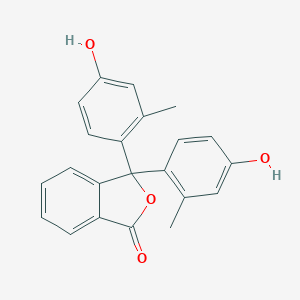
3,3-Bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone is a member of benzofurans.
Applications De Recherche Scientifique
Mannich Reaction and Polymer Synthesis
3,3-Bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone, a derivative of phenolphthalein, has been utilized in the Mannich reaction, leading to the synthesis of novel benzoxazines. These compounds retain the lactone structure in their molecular framework and transform into quinoid structures in basic mediums. This chemical process is significant for creating materials with high thermal stability and char yield, suitable for applications in heat-resistant materials and coatings (Cao, Xu, Liu, & Yu, 2006).
Antimicrobial Activity
A benzoisofuranone derivative, closely related to 3,3-bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone, has been isolated from the stem bark of Murraya koenigii. This compound, along with other alkaloids, exhibited antimicrobial activity with minimum inhibitory concentrations in a specific range. This suggests its potential use in the development of new antimicrobial agents (Rahman & Gray, 2005).
Synthesis of Precursors for Thermally Stable Plastics
Compounds like 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether and 1,3-bis(4-Hydroxy-3-nitrophenoxy) benzene, which are valuable precursors for the synthesis of 3,3-bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone, are important for producing thermally stable plastics. These plastics, such as polyamides and polyimides, have applications in semiconductor technology and as protective films (Imoto et al., 2010).
High Spin Mononuclear Iron(III) Complexes
The compound plays a role in the formation of high spin mononuclear iron(III) complexes with Schiff base ligands. These complexes, with their distinct magnetic properties and structural versatility, have potential applications in magnetic materials and catalysis (Pogány et al., 2017).
Novel Pathway for Bacterial Metabolism
A related compound, Bisphenol A (BPA), is metabolized by bacteria through a unique pathway involving oxidative skeletal rearrangement. This pathway's understanding is crucial for bioremediation and environmental cleanup efforts, as BPA is a common environmental pollutant (Spivack, Leib, & Lobos, 1994).
Peroxidative Oxidation Catalysis
The compound's derivatives have been used in the synthesis of copper (II) complexes, which show potential as catalysts for the peroxidative oxidation of alkanes and alcohols. This catalytic activity is significant in organic synthesis and industrial processes (Sutradhar et al., 2018).
Biphenyl Synthase and Polyketide Synthesis
The compound has been studied in the context of biphenyl synthase, a key enzyme in the formation of biphenyls and dibenzofurans. Understanding its role in this enzymatic pathway can help in the synthesis of these compounds, which have applications in pharmaceuticals and agrochemicals (Liu et al., 2007).
Propriétés
Numéro CAS |
4270-78-4 |
|---|---|
Nom du produit |
3,3-Bis(4-hydroxy-2-methylphenyl)-1-isobenzofuranone |
Formule moléculaire |
C22H18O4 |
Poids moléculaire |
346.4g/mol |
Nom IUPAC |
3,3-bis(4-hydroxy-2-methylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C22H18O4/c1-13-11-15(23)7-9-18(13)22(19-10-8-16(24)12-14(19)2)20-6-4-3-5-17(20)21(25)26-22/h3-12,23-24H,1-2H3 |
Clé InChI |
DAJCDIIIZOFNEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)C |
SMILES canonique |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



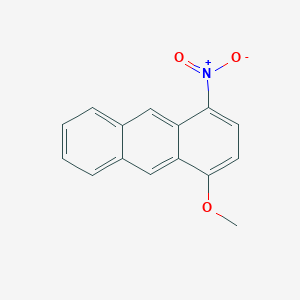
![N-[4-(acetylamino)-1-naphthyl]acetamide](/img/structure/B515146.png)
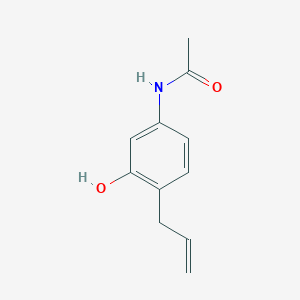
![N-[2-(benzyloxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B515150.png)
